molecular formula C5H10O2 B12402204 3-Methyl-d3-butyric-3,4,4,4-d4 acid

3-Methyl-d3-butyric-3,4,4,4-d4 acid

Cat. No.: B12402204
M. Wt: 109.17 g/mol
InChI Key: GWYFCOCPABKNJV-UAVYNJCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleric acid-d7 is a deuterated form of isovaleric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleric acid-d7 can be synthesized through several methods. One common approach involves the deuteration of isovaleric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: In an industrial setting, the production of isovaleric acid-d7 may involve the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Isovaleric acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: Isovaleric acid-d7 can be oxidized to form isovaleryl chloride or other oxidized derivatives.

    Reduction: It can be reduced to form isovaleric aldehyde or alcohol.

    Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, or anhydrides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and alcohols or amines for ester and amide formation.

Major Products:

    Oxidation: Isovaleryl chloride, isovaleric aldehyde.

    Reduction: Isovaleric alcohol.

    Substitution: Various esters and amides depending on the substituents used.

Scientific Research Applications

Isovaleric acid-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

    Chemistry: It is used in NMR spectroscopy to study reaction mechanisms and molecular structures without interference from hydrogen signals.

    Biology: It helps in tracing metabolic pathways and studying enzyme kinetics.

    Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: It is employed in the development of new materials and chemical processes where isotopic labeling is required.

Mechanism of Action

The mechanism of action of isovaleric acid-d7 is similar to that of isovaleric acid. It interacts with various molecular targets and pathways, including:

    Enzyme Inhibition: It can inhibit enzymes involved in fatty acid metabolism.

    Signal Transduction: It may affect signaling pathways by interacting with receptors or other signaling molecules.

    Metabolic Pathways: It is involved in the metabolism of branched-chain amino acids and can influence energy production and storage.

Comparison with Similar Compounds

Isovaleric acid-d7 can be compared with other deuterated and non-deuterated short-chain fatty acids:

    3-Methylbutanoic Acid:

    Valeric Acid: A straight-chain analog with different physical and chemical properties.

    Butyric Acid: A shorter-chain fatty acid with distinct metabolic and physiological effects.

Uniqueness: The primary uniqueness of isovaleric acid-d7 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it invaluable in various research applications.

By understanding the properties, preparation methods, chemical reactions, and applications of isovaleric acid-d7, researchers can leverage its unique characteristics to advance scientific knowledge and technological innovation.

Properties

Molecular Formula

C5H10O2

Molecular Weight

109.17 g/mol

IUPAC Name

3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D

InChI Key

GWYFCOCPABKNJV-UAVYNJCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CC(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CC(=O)O

Origin of Product

United States

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